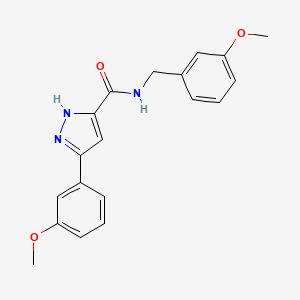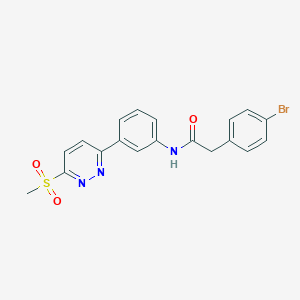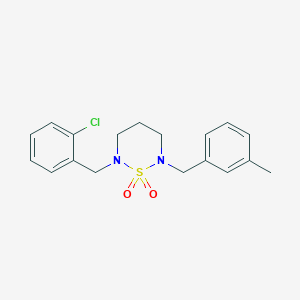![molecular formula C22H23NO3 B11280917 3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11280917.png)
3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has potential applications in various fields due to its unique structure and reactivity.
3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: is a complex organic compound with an intriguing structure. Let’s break it down:
Preparation Methods
- One synthetic route involves a Mannich-type condensation cyclization reaction . Starting from 7-hydroxy-4-methylcoumarin , formaldehyde, and primary amines, the compound is synthesized in water at elevated temperatures .
- Industrial production methods may vary, but efficient one-pot reactions are desirable for scalability.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially yielding new functional groups.
Reduction: Reduction processes could modify the substituents or the core structure.
Substitution: Substituents can be replaced via nucleophilic substitution reactions.
Common Reagents and Conditions: Boron-based reagents (such as organotrifluoroborates) are often used in Suzuki–Miyaura cross-coupling reactions.
Major Products: The specific products depend on the reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, explore new synthetic methodologies, and design related compounds.
Biology: Assess its biological activity, potential as a drug lead, or interactions with biomolecules.
Medicine: Explore its pharmacological properties, toxicity, and therapeutic potential.
Industry: Consider applications in materials science, catalysis, or specialty chemicals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, we can explore related structures in the same class (chromeno-oxazinones) to highlight its uniqueness.
Remember that scientific research continually evolves, so staying up-to-date with the latest literature is essential
Properties
Molecular Formula |
C22H23NO3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-ethyl-9-(4-ethylphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO3/c1-4-15-6-8-16(9-7-15)23-12-19-20(25-13-23)11-10-18-14(3)17(5-2)22(24)26-21(18)19/h6-11H,4-5,12-13H2,1-3H3 |
InChI Key |
BEZDNLRLMNQIFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C(=C4C)CC)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11280840.png)
![N-(4-methoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11280845.png)
![N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11280850.png)
![N-(2,4-Dimethylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11280854.png)

![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11280870.png)
![5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/structure/B11280872.png)

![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11280881.png)

![Ethyl 6-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11280896.png)
![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11280898.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11280906.png)
